CID 78066375
Description
While direct data on this compound is absent in the provided sources, contextual clues suggest it may belong to the class of Chemical Inducers of Dimerization (CIDs). These molecules facilitate controlled protein-protein interactions, enabling spatial and temporal manipulation of biological processes . For instance, cell-permeant CIDs, such as photocleavable rapamycin derivatives, are used to regulate intracellular signaling pathways .
Properties
Molecular Formula |
C3H3Cl2F3Si |
|---|---|
Molecular Weight |
195.04 g/mol |
InChI |
InChI=1S/C3H3Cl2F3Si/c4-2(5)9-3(7,8)1-6/h2H,1H2 |
InChI Key |
HJBZOADRUCEHKR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)[Si]C(Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066375 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves multiple steps, including the purification and crystallization of the compound to achieve the desired quality.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
CID 78066375 undergoes redox transformations under controlled conditions:
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Oxidation :
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Reduction :
Substitution Reactions
Functional group interconversion is a hallmark of this compound’s reactivity:
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Nucleophilic Aromatic Substitution :
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Electrophilic Substitution :
Cross-Coupling Reactions
Transition-metal catalysis enables structural diversification:
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Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Metabolic Reactions
In vivo studies reveal key metabolic pathways:
| Reaction Type | Enzyme | Metabolite | Mass Shift (Da) |
|---|---|---|---|
| Hydroxylation | CYP3A4 | Monohydroxylated derivative | +16 |
| Glucuronidation | UGT1A1 | Glucuronide conjugate (m/z +176) | +176 |
| Sulfation | SULT1A1 | Sulfate ester (m/z +80) | +80 |
Data adapted from metabolite profiling of structurally related compounds .
Electrochemical Activation
Recent advances highlight sustainable reaction methodologies:
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Electro-Oxidation :
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Redox-Neutral Coupling :
Key Research Findings
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Structure-Activity Relationships :
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Stability Under Physiological Conditions :
-
Environmental Impact :
Scientific Research Applications
CID 78066375 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78066375 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share functional or structural similarities with CID 78066375:
Key Comparisons:
- Cell Permeability : Unlike photocleavable rapamycin, which requires extracellular activation, this compound’s cell permeability remains unverified .
- Structural Analysis: Techniques like collision-induced dissociation (CID) in mass spectrometry (MS) differentiate isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) by their fragmentation patterns, a method applicable to this compound’s characterization .
- Solubility and Molecular Weight : CAS 6007-85-8 exhibits high aqueous solubility (2.58 mg/mL), a critical parameter for bioavailability. If this compound shares similar properties, it may enhance its pharmacological utility .
Pharmacological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
